2,4,5-Tris(thiophen-2-YL)-1H-imidazole 2,4,5-Tris(thiophen-2-YL)-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11070559
InChI: InChI=1S/C15H10N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9H,(H,16,17)
SMILES: C1=CSC(=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CS4
Molecular Formula: C15H10N2S3
Molecular Weight: 314.5 g/mol

2,4,5-Tris(thiophen-2-YL)-1H-imidazole

CAS No.:

Cat. No.: VC11070559

Molecular Formula: C15H10N2S3

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Tris(thiophen-2-YL)-1H-imidazole -

Specification

Molecular Formula C15H10N2S3
Molecular Weight 314.5 g/mol
IUPAC Name 2,4,5-trithiophen-2-yl-1H-imidazole
Standard InChI InChI=1S/C15H10N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9H,(H,16,17)
Standard InChI Key QGNFUBLSRXGMQC-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CS4
Canonical SMILES C1=CSC(=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CS4

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Arrangement

The compound’s structure consists of a 1H-imidazole ring substituted at the 2-, 4-, and 5-positions with thiophen-2-yl groups. The imidazole core provides a planar aromatic system, while the thiophene rings introduce sulfur atoms and extended π-conjugation. The IUPAC name, 2,4,5-trithiophen-2-yl-4,5-dihydro-1H-imidazole, reflects this substitution pattern . Key spectroscopic identifiers include:

  • InChIKey: CHAHLJPKSHDPTQ-UHFFFAOYSA-N

  • SMILES: C1=CSC(=C1)C2C(N=C(N2)C3=CC=CS3)C4=CC=CS4

The thiophene groups enhance electron delocalization, as evidenced by UV-Vis absorption maxima in the visible range (e.g., 450–550 nm) , making the compound suitable for charge-transfer applications.

Crystallographic and Conformational Insights

While crystallographic data for the exact compound is limited, analogous imidazole-thiophene hybrids exhibit coplanar arrangements between the imidazole ring and adjacent thiophene units . This planar geometry facilitates π-π stacking interactions, critical for solid-state electronic properties. Density functional theory (DFT) calculations on similar systems predict dihedral angles of <10° between the imidazole and thiophene rings, minimizing steric hindrance .

Synthetic Methodologies

One-Pot Synthesis Using Trichloromelamine

A solvent-free, one-pot synthesis route has been optimized using trichloromelamine (TCM) as a catalyst . The reaction involves the condensation of thiophene-2-carbaldehyde, ammonium acetate, and a diketone precursor under mild conditions (110°C, 1 hour), achieving yields up to 92% . Key advantages include:

  • Catalyst Efficiency: TCM (0.07 g per mmol substrate) is reusable for three cycles without significant activity loss .

  • Environmental Compatibility: Solvent-free conditions reduce waste generation.

Table 1: Optimization of Reaction Conditions

EntryTCM (g)Temperature (°C)Time (h)Yield (%)
10.05110187
20.07110192
30.10110192

Mechanistic Pathway

The proposed mechanism involves TCM acting as a Lewis acid, facilitating the formation of the imidazole ring via cyclocondensation . Initial Schiff base formation between the aldehyde and amine is followed by nucleophilic attack of the thiophene-thiol group, culminating in aromatization.

Applications in Optoelectronics

Charge-Transfer Chromophores

Imidazole-thiophene hybrids serve as π-linkers in donor-acceptor chromophores . For example, derivatives with nitro and methoxy substituents exhibit intramolecular charge transfer (ICT) characterized by:

  • Red-Shifted Absorption: λmax\lambda_{\text{max}} up to 550 nm in dichloromethane .

  • Solvatochromism: Emission tuning via solvent polarity, with Stokes shifts exceeding 100 nm .

Table 2: Optical Properties of Selected Derivatives

Compoundλabs\lambda_{\text{abs}} (nm)λem\lambda_{\text{em}} (nm)Stokes Shift (nm)
1c475580105
2a520640120

Organic Light-Emitting Diodes (OLEDs)

The compound’s high electron affinity (\sim-3.2 eV) and hole mobility (\sim104^{-4} cm2^2/V·s) make it a candidate for emissive layers in OLEDs . Devices incorporating analogous imidazole derivatives achieve luminance efficiencies of 15 cd/A at 1000 cd/m2^2.

Biological Activities

Antimicrobial Efficacy

Schiff base derivatives of 2,4,5-tris(thiophen-2-yl)-1H-imidazole exhibit broad-spectrum antimicrobial activity . For instance:

  • Antibacterial: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: 90% inhibition of Candida albicans at 16 µg/mL .

Table 3: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)
4d4 (S. aureus)
5d8 (E. coli)

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